molecular formula C14H14N2O B5760486 3,5-Dimethyl-N-pyridin-4-yl-benzamide

3,5-Dimethyl-N-pyridin-4-yl-benzamide

Cat. No.: B5760486
M. Wt: 226.27 g/mol
InChI Key: CCNFPVJFSPDTGE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-pyridin-4-yl-benzamide is an organic compound that features a benzamide core substituted with two methyl groups at the 3 and 5 positions and a pyridin-4-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-pyridin-4-yl-benzamide typically involves the following steps:

    Formation of 3,5-Dimethylbenzoic Acid: This can be achieved through the Friedel-Crafts alkylation of toluene with acetyl chloride, followed by oxidation.

    Conversion to 3,5-Dimethylbenzoyl Chloride: The 3,5-dimethylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The 3,5-dimethylbenzoyl chloride is reacted with 4-aminopyridine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 3,5-Dimethylbenzoic acid derivatives.

    Reduction: 3,5-Dimethyl-N-pyridin-4-yl-benzylamine.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3,5-Dimethyl-N-pyridin-4-yl-benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of pyridine-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-pyridin-4-yl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridin-4-yl group can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-N-pyridin-2-yl-benzamide: Similar structure but with the pyridinyl group at the 2-position.

    3,5-Dimethyl-N-pyridin-3-yl-benzamide: Similar structure but with the pyridinyl group at the 3-position.

    3,5-Dimethyl-N-pyridin-4-yl-benzylamine: The amide group is reduced to an amine.

Uniqueness

3,5-Dimethyl-N-pyridin-4-yl-benzamide is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding properties and reactivity. This makes it a valuable compound for the development of targeted pharmaceuticals and advanced materials.

Properties

IUPAC Name

3,5-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-11(2)9-12(8-10)14(17)16-13-3-5-15-6-4-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNFPVJFSPDTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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